molecular formula C15H16ClN3O B2607039 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034451-70-0

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2607039
CAS No.: 2034451-70-0
M. Wt: 289.76
InChI Key: PUENGRWGDRAJIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding imine derivatives. These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide” is confirmed by IR, NMR spectroscopic data, as well as single-crystal X-ray analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding imine derivatives. These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .

Scientific Research Applications

Cardiac Electrophysiological Activity

The compound's utility has been explored in the synthesis of N-substituted imidazolylbenzamides, demonstrating potential as selective class III agents in cardiac electrophysiological activity. This class of compounds shows promise in treating arrhythmias due to their potency in in vitro Purkinje fiber assays, comparable to sematilide, a potent selective class III agent under clinical trials (Morgan et al., 1990).

Synthesis of Heterocyclic Compounds

Research has detailed the synthesis of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and other heterocycles from omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds. These syntheses open pathways for creating a variety of biologically active compounds, showcasing the versatility of chloroalkyl precursors in heterocyclic chemistry (Basheer & Rappoport, 2006).

Antiulcer Agents

The compound's structure has similarities with imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents. Although these specific compounds did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties, indicating potential for development into effective antiulcer medications (Starrett et al., 1989).

Antitumor Evaluation

A novel series of compounds related in structure to "2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide" were synthesized and evaluated for antitumor activity. These compounds showed significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Tomorowicz et al., 2020).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a core structure with "this compound", were designed, synthesized, and evaluated for their antimycobacterial activity. Some compounds exhibited considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting the compound's framework's relevance in developing new antimycobacterial agents (Lv et al., 2017).

Properties

IUPAC Name

2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUENGRWGDRAJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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